N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide
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Overview
Description
N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a complex organic compound that features a thiophene moiety, which is a sulfur-containing heterocycle. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves the condensation of thiophene derivatives with oxalamide precursors. One common method includes the use of thiophene-2-carbonyl chloride and thiophene-2-ylmethylamine under controlled conditions to form the desired oxalamide compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .
Scientific Research Applications
N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiophene moiety can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N1,N2-bis(thiophen-2-ylmethyl)oxalamide: Another thiophene-based oxalamide with similar structural features.
Thiophene-2-carboxamide derivatives: Compounds with similar thiophene moieties but different functional groups.
Uniqueness
N1-phenethyl-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide is unique due to its specific combination of phenethyl and thiophene-2-carbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2-phenylethyl)-N'-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-18(16-7-4-12-26-16)17-9-8-15(27-17)13-22-20(25)19(24)21-11-10-14-5-2-1-3-6-14/h1-9,12H,10-11,13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIKWUQIVWFXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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